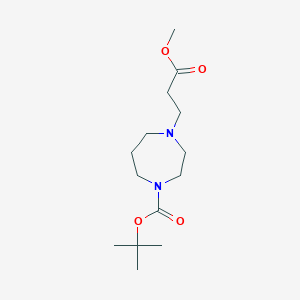
Ethyl 4-(3-formyl-2-pyridyl)benzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Ethyl 4-(3-formyl-2-pyridyl)benzoate involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Substituted 3-formyl benzofurans were reacted with ethyl acetoacetate, which allowed the formation of sesamol-conjugated 2-methyl nicotinate .Aplicaciones Científicas De Investigación
Synthesis and Metallation
Ethyl 4-(3-formyl-2-pyridyl)benzoate has been used in the synthesis and metallation of 2-(pyridyl)benzoic acids and ethyl 2-(pyridyl)benzoates. This process involves ring deprotonation using lithium dialkylamides and in situ cyclization to produce azafluorenones (Rebstock, Mongin, Trécourt, & Quéguiner, 2003).
Anti-Juvenile Hormone Agents
Ethyl 4-(3-formyl-2-pyridyl)benzoate derivatives have been prepared as anti-juvenile hormone (anti-JH) agents. These compounds induce symptoms of JH deficiency in larvae of the silkworm and other insects, leading to precocious metamorphosis and pigmentation changes in larval cuticle (Ishiguro et al., 2003).
Nonlinear Optical Materials
In the field of materials science, ethyl 4-(3-formyl-2-pyridyl)benzoate-based compounds have been used to design nonlinear optical materials. These include coordination networks with zinc(II) and cadmium(II) that adopt structures conducive to second-harmonic generation, a key property in nonlinear optics (Evans & Lin, 2001).
Catalytic Activities
Ethyl 4-(3-formyl-2-pyridyl)benzoate has also been utilized in tuning the structural topology of zinc(II)-benzoate coordination complexes. These complexes have been studied for their photoluminescence and catalytic activities, showing potential in various chemical transformations (Jang et al., 2012).
Structural Characterization
The compound has been used in the synthesis of meso-porphyrins for structural characterization using NMR spectroscopy. These studies enhance the understanding of molecular structures and their properties (Gianferrara, Giust, Bratsos, & Alessio, 2007).
Antiplatelet Activity
Ethyl 4-(3-formyl-2-pyridyl)benzoate derivatives have been synthesized and evaluated for their selective anti-PAR4 (protease-activated receptor 4) activity. These studies are crucial in developing new therapeutic agents for platelet-related disorders (Chen et al., 2008).
Enzyme Mimicry
Ethyl 4-(3-formyl-2-pyridyl)benzoate-based Cadmium(II) complexes have been described as mimics of organophosphate pesticide degrading enzymes and metallo-β-lactamases. This research contributes to understanding enzyme mechanisms and designing synthetic enzyme mimics (Daumann, Gahan, Comba, & Schenk, 2012).
Propiedades
IUPAC Name |
ethyl 4-(3-formylpyridin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-2-19-15(18)12-7-5-11(6-8-12)14-13(10-17)4-3-9-16-14/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPPOPSAVYHNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-formyl-2-pyridyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



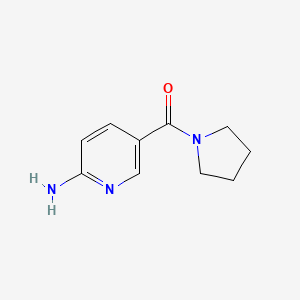

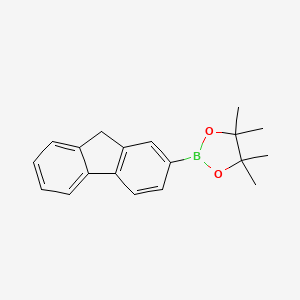
![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-one](/img/structure/B1398534.png)
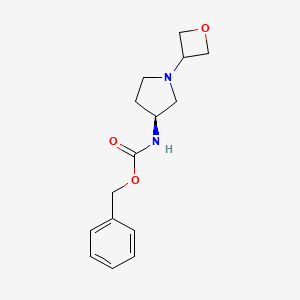
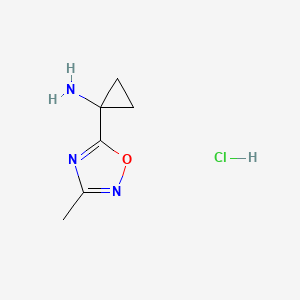
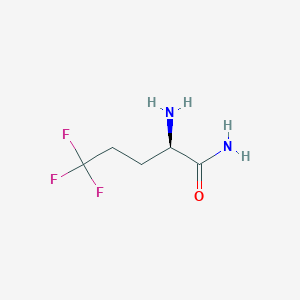
![Methyl 6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1398541.png)
![5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1398542.png)
![Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398543.png)
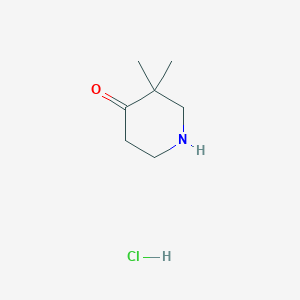

![Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398547.png)
